![molecular formula C19H16N2O2S B2892665 2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-99-0](/img/structure/B2892665.png)
2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as MPTP, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicine. MPTP is a synthetic compound that is derived from natural sources and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a significant target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Pyrimidine derivatives, including the one , have shown promise in protecting neuronal function and structure, which could slow disease progression and reduce neuronal death .
Anti-neuroinflammatory Properties
In addition to neuroprotection, these compounds may exhibit anti-neuroinflammatory properties . Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound’s ability to inhibit inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells suggests it could be beneficial in managing neuroinflammation .
Anticancer Activity
Pyrimidine derivatives have been evaluated for their anticancer activity . They have been found to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung carcinomas. The compound’s mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
VEGFR-2 Inhibition and Antiangiogenic Activity
The compound has shown potential in VEGFR-2 inhibition and antiangiogenic activity . Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting this receptor, the compound could prevent the growth of blood vessels that supply tumors, thereby hindering cancer progression .
Enzyme Inhibition
Certain pyrimidine derivatives have been found to inhibit enzymes like dihydrofolate reductase (DHFR) , which is involved in DNA synthesis and cell division. Inhibiting DHFR can lead to antitumor effects, as seen in some studies .
Molecular Docking Studies
Finally, molecular docking studies have shown that compounds like 2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can have favorable interactions with active residues of proteins involved in various biological pathways. This suggests potential applications in drug design and discovery, where the compound could be used as a lead molecule for developing new therapeutic agents .
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the function of DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition can lead to the cessation of RNA and DNA synthesis, which can cause cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action primarily affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a critical co-factor in the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of nucleotides and, consequently, a halt in DNA and RNA synthesis .
Pharmacokinetics
Similar pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
The primary result of the compound’s action is the inhibition of DNA and RNA synthesis, leading to cell death . This effect can be particularly potent in rapidly dividing cells, such as cancer cells, which rely heavily on the continuous synthesis of nucleotides for their proliferation.
properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-7-8-15-12(9-11)10-14-18(23-15)20-17(21-19(14)24)13-5-3-4-6-16(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCUZKSLNMHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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